

Spectroscopic and Synthetic Profile of 5-Aryl-Pyridin-3-ols: A Technical Guide

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Compound of Interest

Compound Name: *5-(4-Methoxyphenyl)pyridin-3-ol*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for the specific compound **5-(4-Methoxyphenyl)pyridin-3-ol** is not readily available in the reviewed scientific literature. This guide provides a comprehensive overview of the expected spectral characteristics and a plausible synthetic approach based on data from closely related structural analogs. The information herein is intended to serve as a reference for researchers engaged in the synthesis and characterization of novel 5-aryl-pyridin-3-ol derivatives.

Introduction

5-Aryl-pyridin-3-ol scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active molecules. The electronic properties and substitution patterns on both the pyridine and the aryl rings can be systematically modified to modulate their physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of these compounds. This document outlines the expected spectral data and a general synthetic protocol for compounds in this class.

Predicted and Analogous Spectral Data

The following tables summarize the spectral data for compounds structurally analogous to **5-(4-Methoxyphenyl)pyridin-3-ol**. These data can be used as a reference for the characterization of the target molecule.

Table 1: ^1H NMR Spectral Data of Analogous Compounds

Compound/Analog	Solvent	Chemical Shift (δ , ppm) and Multiplicity
3-Hydroxypyridine[1]	CDCl_3	8.28 (d), 8.09 (d), 7.33 (m), 7.29 (m)
DMSO-d ₆		9.91 (s, 1H, OH), 8.36 (d), 8.15 (d), 7.32 (dd), 7.26 (dd)
5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one[2]	DMSO-d ₆	12.24 (s, 1H, NH), 7.99 (s, 1H), 7.78 (d, 1H), 7.75 (d, 2H), 7.59 (t, 1H), 7.46 (t, 2H), 7.13 (d, 1H), 6.77 (dd, 1H)
3-(4-(Benzylxy)-3-methoxyphenyl)-[2][3] [4]triazolo[4,3-a]pyridine[3]	DMSO-d ₆	8.55 (d, 1H), 7.83 (d, 1H), 7.53–7.47 (m, 2H), 7.46–7.32 (m, 6H), 7.27 (d, 1H), 7.00 (t, 1H), 5.21 (s, 2H), 3.88 (s, 3H)

Table 2: ^{13}C NMR Spectral Data of Analogous Compounds

Compound/Analog	Solvent	Chemical Shift (δ , ppm)
5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one[2]	DMSO-d ₆	193.7, 168.6, 144.5, 144.1, 143.8, 137.9, 136.6, 132.4, 129.2, 128.0, 121.2, 119.2, 112.8, 112.5
3-(4-(Benzylxy)-3-methoxyphenyl)-[2][3] [4]triazolo[4,3-a]pyridine[3]	DMSO-d ₆	149.78, 149.43, 149.15, 145.96, 136.80, 128.45, 127.94, 127.82, 127.62, 123.93, 120.66, 119.21, 115.54, 114.19, 113.65, 111.85, 69.93, 55.73

Table 3: IR Spectral Data of Analogous Compounds

Compound/Analog	Sample Phase	Key Absorption Bands (cm ⁻¹)
5-Benzoyl-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one[2]	ATR	3334 (O-H/N-H), 3054 (C-H aromatic), 1600 (C=O), 1482 (C=C aromatic)
3-(4-(Benzyoxy)-3-methoxyphenyl)-[2][3] [4]triazolo[4,3-a]pyridine[3]	ATR	3232 (br), 2931 (br), 1605, 1527, 1479, 1370, 1256, 1228

Table 4: Mass Spectrometry (MS) Data of Analogous Compounds

Compound/Analog	Ionization Method	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Found)
5-(4-Chlorobenzoyl)-3-hydroxy-2-phenylpyridin-4(1H)-one[2]	HRMS (ESI)	326.0584	326.0599
3-(4-(Benzyoxy)-3-methoxyphenyl)-[2][3] [4]triazolo[4,3-a]pyridine[3]	HRMS (ESI)	332.1399	332.1402

Experimental Protocols

While a specific protocol for the synthesis of **5-(4-Methoxyphenyl)pyridin-3-ol** is not available, a general and plausible synthetic route can be devised based on established methods for the synthesis of 5-aryl-pyridin-3-ols. One common approach involves the construction of the pyridine ring via a multi-component reaction or a stepwise condensation followed by cyclization.

General Synthesis of 5-Aryl-Pyridin-3-ols

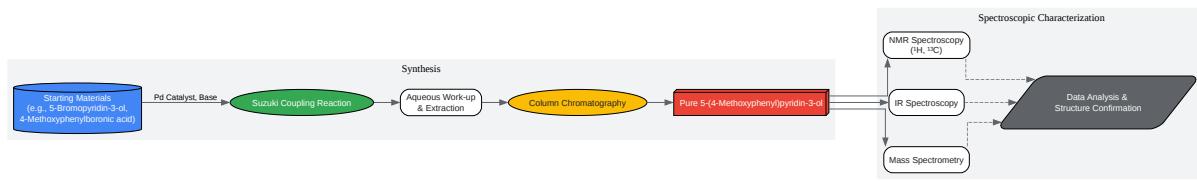
A potential synthetic route could involve the reaction of a β -ketoester with an enamine, followed by cyclization and aromatization. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a suitably functionalized pyridin-3-ol precursor (e.g., 5-bromopyridin-3-ol) with 4-methoxyphenylboronic acid could be employed.

Example Hypothetical Protocol (Suzuki Coupling):

- Starting Materials: 5-Bromopyridin-3-ol, 4-methoxyphenylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), a base (e.g., Na_2CO_3 or K_2CO_3), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Reaction Setup: To a reaction vessel, add 5-bromopyridin-3-ol, 4-methoxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Solvent Addition: Add the degassed solvent system to the reaction vessel.
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired **5-(4-methoxyphenyl)pyridin-3-ol**.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a 5-aryl-pyridin-3-ol derivative.



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